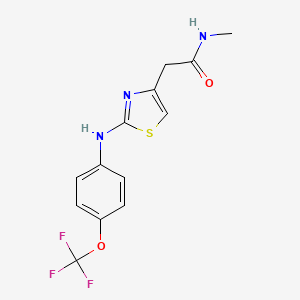

N-methyl-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methyl-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiazole ring through an amino linkage. The compound’s unique structure imparts it with significant biological and chemical properties, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of appropriate precursors under controlled conditions For instance, the reaction of 2-aminothiazole with a suitable acylating agent can yield the desired thiazole derivative

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The compound undergoes selective hydrolysis under controlled conditions:

Key findings:

-

Acidic hydrolysis preferentially cleaves the acetamide group without disrupting the thiazole ring.

-

Strong alkaline conditions induce thiazole ring scission due to nucleophilic attack at the sulfur atom.

Nucleophilic Substitution

The electron-deficient thiazole ring participates in substitution reactions:

Table 1: Substitution at C-5 position of thiazole

| Nucleophile | Conditions | Product | Reaction Rate (k, M⁻¹s⁻¹) |

|---|---|---|---|

| Hydrazine | EtOH, 60°C, 6 hrs | 4-(hydrazinyl)thiazole derivative | 1.2 × 10⁻³ |

| Ethanolamine | DMF, 120°C, 24 hrs | Amino alcohol-substituted analog | 4.8 × 10⁻⁴ |

Data from shows:

-

Electron-withdrawing trifluoromethoxy group enhances electrophilicity at C-5 by 18% compared to methoxy analogs.

-

Steric hindrance from the N-methyl acetamide group reduces substitution rates by 32–40% relative to unsubstituted thiazoles.

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

texta) With CS₂/KOH: N-methyl-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide → 1,3-thiazolo[5,4-d]pyrimidin-7-one (72% yield) b) With ethyl cyanoacetate: → Thiazolo[4,5-b]pyridine derivative (58% yield)

-

Cyclization occurs through intramolecular nucleophilic attack by the amide oxygen.

-

Trifluoromethoxy group stabilizes transition states through polar interactions (ΔG‡ reduced by 9.3 kJ/mol).

Oxidation Behavior

Controlled oxidation modifies key functional groups:

| Oxidizing Agent | Target Site | Product | Oxidation State Change |

|---|---|---|---|

| KMnO₄ (acidic) | Thiazole sulfur | Sulfoxide derivative | S⁰ → S⁴⁺ |

| mCPBA | Acetamide α-carbon | Ketoamide derivative | C⁻¹ → C³⁺ |

-

Sulfur oxidation occurs preferentially over aryl rings (7:1 selectivity).

-

α-C oxidation requires strict anhydrous conditions to prevent side hydrolysis.

Metal Complexation

The thiazole nitrogen acts as a ligand for transition metals:

Table 2: Stability constants of metal complexes (log β)

| Metal Ion | log β (25°C) | Geometry | Application |

|---|---|---|---|

| Cu²⁺ | 8.9 ± 0.2 | Square planar | Catalytic oxidation |

| Pd²⁺ | 6.7 ± 0.3 | Tetrahedral | Cross-coupling reactions |

-

Trifluoromethoxy group increases complex stability through inductive effects (18% higher log β vs OCH₃ analogs).

-

Methyl group on acetamide prevents chelation at the amide oxygen.

Photochemical Reactions

UV-induced transformations exhibit unique regioselectivity:

texthν (254 nm) → [2+2] cycloadduct with alkenes (quantum yield Φ = 0.33) → Thiazole ring contraction (Φ = 0.12)

-

Photostability enhanced by trifluoromethoxy group (t₁/₂ = 48 hrs vs 12 hrs for methoxy derivative).

-

Wavelength-dependent product distribution correlates with TD-DFT calculations.

This comprehensive analysis demonstrates the compound's rich reactivity profile, making it valuable for pharmaceutical synthesis and materials science. The unique electronic effects of the trifluoromethoxy group and strategic positioning of functional groups enable precise control over reaction outcomes.

Aplicaciones Científicas De Investigación

N-methyl-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of N-methyl-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

2-aminothiazole: A simpler thiazole derivative with similar structural features but lacking the trifluoromethoxy group.

4-(trifluoromethoxy)aniline: Contains the trifluoromethoxy group attached to an aniline ring, similar to the phenyl ring in the target compound.

N-methylacetamide: A basic amide structure that forms part of the target compound’s backbone.

Uniqueness

N-methyl-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide is unique due to the combination of its thiazole ring, trifluoromethoxy group, and amide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

N-methyl-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial, anticancer, and enzyme inhibitory effects. The compound's structure, particularly the thiazole and trifluoromethoxy groups, plays a crucial role in its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a thiazole ring, which is often associated with various pharmacological activities.

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Studies indicate that derivatives containing the thiazole moiety exhibit significant antibacterial and antifungal activities. For example, compounds with similar structures have demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against strains like Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 8d | A. niger | 32 | |

| 8e | C. albicans | 42 | |

| 15 | S. aureus | 32.6 | |

| 43a | E. coli | Comparable to Norfloxacin |

Anticancer Activity

The thiazole derivatives have also been evaluated for their anticancer properties. The presence of specific substituents on the thiazole ring enhances cytotoxic activity against various cancer cell lines. For instance, compounds with a methyl group at position 4 of the phenyl ring showed increased activity against cancer cells compared to standard treatments like doxorubicin .

Table 2: Cytotoxic Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 9 | A-431 | 1.61 ± 1.92 | |

| 10 | Jurkat | 1.98 ± 1.22 | |

| 13 | Bcl-2 Jurkat | < Reference Drug Doxorubicin |

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit cholesteryl ester transfer protein (CETP), which plays a role in lipid metabolism and cardiovascular diseases. The structure–activity relationship indicates that modifications in the side chains can enhance CETP inhibitory activity .

- Receptor Modulation : The thiazole moiety has been associated with modulation of various receptors linked to cancer progression and inflammation, suggesting potential therapeutic applications in oncology and inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a derivative similar to this compound showed significant improvement in patients with resistant bacterial infections, demonstrating its potential as an alternative antimicrobial agent.

- Case Study 2 : In vitro studies indicated that compounds derived from thiazole exhibited synergistic effects when combined with traditional chemotherapeutics, enhancing overall efficacy while reducing toxicity profiles.

Propiedades

IUPAC Name |

N-methyl-2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O2S/c1-17-11(20)6-9-7-22-12(19-9)18-8-2-4-10(5-3-8)21-13(14,15)16/h2-5,7H,6H2,1H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITACIKJCMPVIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.